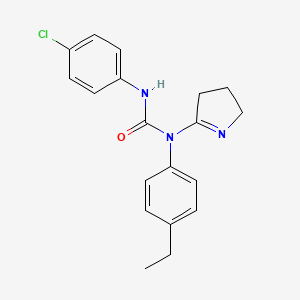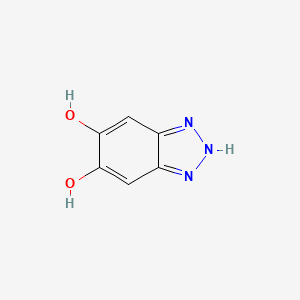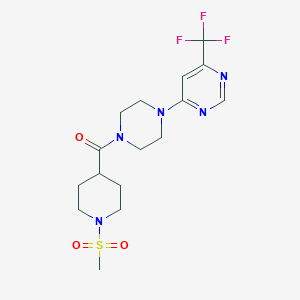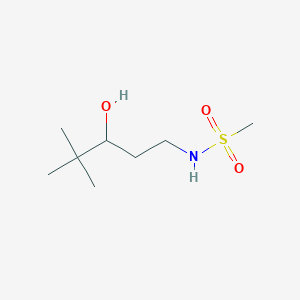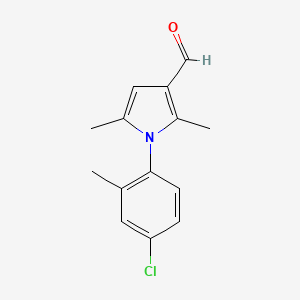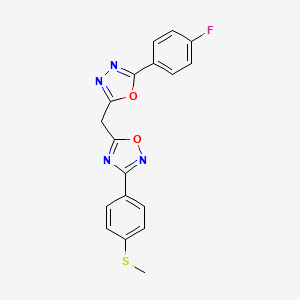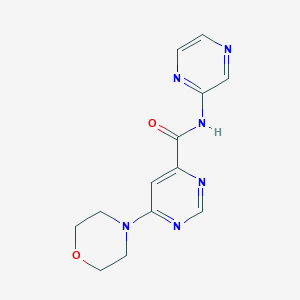
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C₁₃H₁₄N₆O₂ and a molecular weight of 286.295 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are crucial for tuberculosis therapy and cancer treatment, respectively.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to significant activity against mycobacterium tuberculosis h37ra and inhibitory activity against CDK2/cyclin A2 .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may affect thecell cycle progression and the metabolic processes of Mycobacterium tuberculosis H37Ra .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It also shows inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM . These results indicate that the compound has potential anti-tubercular and anti-cancer effects.
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that this compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. Preliminary studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthesis of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with morpholine and pyrimidine-4-carboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Pyrimidine derivatives: These compounds share a similar core structure and have diverse applications in chemistry and medicine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-13(18-11-8-14-1-2-15-11)10-7-12(17-9-16-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXRLUCZZHUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)
![4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444001.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2444003.png)
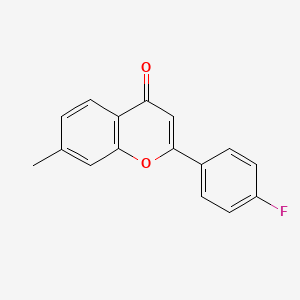
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444005.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2444006.png)

![[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2444008.png)
